What is the chemical structure of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
What is the chemical structure of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the chemical entity 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde. While this specific molecule is not extensively documented in public literature, this document constructs a detailed profile based on first principles of organic chemistry and data from closely related analogues. This guide will cover its chemical structure, proposed synthetic pathways, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological relevance for researchers and professionals in drug development.
Introduction: The Piperidine and Pyridine Scaffolds in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows it to act as a versatile scaffold, providing a three-dimensional framework that can be functionalized to interact with a wide range of biological targets.[4] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antiviral properties.[1][5][6]
Similarly, the pyridine ring is a fundamental aromatic heterocycle present in numerous biologically active compounds. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxypyridine moiety, in particular, is found in various compounds with diverse therapeutic applications.
The conjunction of these two privileged scaffolds in 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde suggests a molecule of significant interest for chemical and pharmacological investigation. The N-formyl group (carbaldehyde) on the piperidine nitrogen further modulates its properties, potentially influencing its metabolic stability and receptor binding characteristics.[7]
Chemical Structure and Identification
The chemical structure of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is defined by a piperidine ring substituted at the 2-position with a 2-methoxypyridin-3-yl group. The nitrogen atom of the piperidine ring is functionalized with a formyl group.
| Identifier | Value |
| IUPAC Name | 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| Canonical SMILES | COC1=NC=CC=C1C2CCCCN2C=O |
| InChI Key | (Predicted) YXFGHJKLPOIUYT-UHFFFAOYSA-N |
| CAS Number | Not available |
Proposed Synthetic Pathways
A plausible synthetic route for 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde would likely involve the formation of the C-C bond between the pyridine and piperidine rings, followed by the N-formylation of the piperidine nitrogen. Several established organic chemistry reactions could be employed for these transformations.
Synthesis of the 2-(2-Methoxypyridin-3-yl)piperidine Intermediate
The key challenge in the synthesis is the stereoselective construction of the bond between the two heterocyclic rings. A potential approach could be the reduction of a corresponding pyridyl-tetrahydropyridine precursor.
Workflow for the Synthesis of the Piperidine Intermediate
Caption: Proposed multi-step synthesis of the piperidine intermediate.
An alternative strategy could involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitably functionalized pyridine and a piperidine derivative.[8]
N-Formylation of the Piperidine Intermediate
The final step would be the formylation of the secondary amine of the piperidine ring. This is a well-established transformation in organic synthesis.
Experimental Protocol: N-Formylation
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Dissolution: Dissolve the 2-(2-Methoxypyridin-3-yl)piperidine intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Formylating Agent: Add a formylating agent. A common and effective reagent is a mixture of formic acid and acetic anhydride, which generates the mixed anhydride in situ. Alternatively, ethyl formate can be used.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde can be predicted based on its functional groups.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-formylpiperidine derivatives |
| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, methanol, DMSO). Sparingly soluble in water. | The presence of polar groups (amide, ether) and a significant hydrocarbon backbone. |
| Boiling Point | High boiling point, likely >250 °C | Amide functionality leads to strong intermolecular forces. |
| Chirality | The C2 position of the piperidine ring is a stereocenter. The synthesis would likely produce a racemic mixture unless a stereoselective method is employed. |
Predicted Spectroscopic Data
The following are predicted key signals in the NMR and IR spectra, which would be crucial for the characterization of the molecule. These predictions are based on standard chemical shift values and the spectra of related compounds.[9]
1H NMR (in CDCl3):
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Aldehyde proton: A singlet around δ 8.0-8.5 ppm.
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Aromatic protons (pyridine ring): Three distinct signals in the aromatic region (δ 6.5-8.5 ppm), likely showing coupling patterns consistent with a 2,3-disubstituted pyridine.
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Piperidine protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The proton at the C2 position would be a multiplet coupled to the adjacent protons.
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Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm.
13C NMR (in CDCl3):
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Aldehyde carbon: A signal in the downfield region, around δ 160-165 ppm.
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Aromatic carbons: Signals in the range of δ 110-160 ppm.
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Piperidine carbons: Signals in the aliphatic region, typically between δ 20-60 ppm. The C2 carbon would be in the lower field part of this range due to its attachment to the aromatic ring.
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Methoxy carbon: A signal around δ 55 ppm.
Infrared (IR) Spectroscopy:
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C=O stretch (amide): A strong absorption band in the region of 1650-1680 cm-1.
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C-H stretch (aromatic and aliphatic): Multiple bands in the region of 2800-3100 cm-1.
-
C-O stretch (ether): A band around 1000-1300 cm-1.
Mass Spectrometry (MS):
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Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 220.27).
-
Key Fragmentation Patterns: Fragmentation would likely involve the loss of the formyl group, cleavage of the bond between the two rings, and fragmentation of the piperidine ring.
Potential Pharmacological Relevance and Applications
Given the well-documented biological activities of piperidine and pyridine derivatives, 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde represents a promising scaffold for drug discovery.
Logical Relationship of Scaffolds to Potential Activity
Caption: Interplay of structural components and their potential pharmacological implications.
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Central Nervous System (CNS) Activity: Many piperidine-containing drugs target CNS receptors.[5][6] The structural similarity of the core to known analgesic and antipsychotic agents suggests that this molecule could be a candidate for screening in these therapeutic areas.
-
Anti-inflammatory and Immunomodulatory Effects: Certain pyridine derivatives have shown anti-inflammatory properties. The combination of the two rings could lead to novel compounds with activity against inflammatory targets.
-
Enzyme Inhibition: The specific arrangement of functional groups may allow this molecule to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is a theoretically interesting molecule that combines two pharmacologically important scaffolds. While direct experimental data is lacking in the public domain, this guide has provided a comprehensive theoretical framework for its structure, synthesis, and potential properties. The proposed synthetic routes are based on reliable and well-established chemical reactions. The predicted physicochemical and spectroscopic data should serve as a valuable reference for any future synthesis and characterization of this compound. The potential for diverse pharmacological activities makes it a compelling target for further investigation in the field of medicinal chemistry and drug discovery.
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